Furan-2-ylmethyl prop-2-yn-1-yl succinate
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Overview
Description
Furan-2-ylmethyl prop-2-yn-1-yl succinate is an organic compound with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol . This compound is characterized by the presence of a furan ring, a prop-2-yn-1-yl group, and a succinate ester. It is used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl prop-2-yn-1-yl succinate typically involves the esterification of succinic acid with furan-2-ylmethyl alcohol and prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl prop-2-yn-1-yl succinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The furan ring and the prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Furan-2-ylmethyl prop-2-yn-1-yl succinate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl prop-2-yn-1-yl succinate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-yn-1-yl group can interact with enzymes and receptors, leading to various biological effects. The succinate ester moiety can undergo hydrolysis to release succinic acid, which participates in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl prop-2-yn-1-yl acetate
- Furan-2-ylmethyl prop-2-yn-1-yl butyrate
- Furan-2-ylmethyl prop-2-yn-1-yl malonate
Uniqueness
Furan-2-ylmethyl prop-2-yn-1-yl succinate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the furan ring and the prop-2-yn-1-yl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12O5 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-O-(furan-2-ylmethyl) 1-O-prop-2-ynyl butanedioate |
InChI |
InChI=1S/C12H12O5/c1-2-7-16-11(13)5-6-12(14)17-9-10-4-3-8-15-10/h1,3-4,8H,5-7,9H2 |
InChI Key |
CDFWXPFDFIEYRL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)CCC(=O)OCC1=CC=CO1 |
Origin of Product |
United States |
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